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Cholesterol Sulfate (sodium salt) -

Cholesterol Sulfate (sodium salt)

Catalog Number: EVT-10898669
CAS Number:
Molecular Formula: C27H46O4S
Molecular Weight: 466.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholesterol sulfate, specifically in its sodium salt form, is a significant endogenous steroid and a sulfate ester of cholesterol. Biochemically, it is known as cholest-5-en-3beta-ol sulfate. This compound plays crucial roles in various physiological processes, including membrane stabilization, signal transduction, and lipid metabolism. Cholesterol sulfate is predominantly found in human plasma and is quantitatively the most important sterol sulfate in this context, often present in concentrations comparable to dehydroepiandrosterone sulfate .

Source

Cholesterol sulfate is synthesized endogenously from cholesterol through the action of steroid sulfotransferases, particularly the enzyme SULT2B1b, which is also referred to as cholesterol sulfotransferase. Conversely, it can be converted back to cholesterol by steroid sulfatase (STS). This conversion cycle is vital for maintaining lipid homeostasis and is particularly relevant in the context of certain genetic disorders like X-linked ichthyosis, where STS functionality is impaired .

Classification

Cholesterol sulfate falls under the category of sterols and is classified as a steroid sulfate. Its chemical formula is C27H45O4SNa\text{C}_{27}\text{H}_{45}\text{O}_{4}\text{S}\cdot \text{Na}, with a molecular weight of approximately 488.699 g/mol .

Synthesis Analysis

Methods

Cholesterol sulfate synthesis occurs primarily through enzymatic reactions involving sulfotransferases. The main method involves:

  1. Enzymatic Sulfation: Cholesterol is sulfated by steroid sulfotransferases (e.g., SULT2B1b), which transfers a sulfate group to the hydroxyl group at the C3 position of cholesterol.
  2. Desulfation: In the outer epidermis, cholesterol sulfate can be desulfated back to cholesterol by steroid sulfatase.

Technical Details

The enzymatic process requires specific cofactors such as adenosine triphosphate (ATP) and involves complex interactions between various proteins and lipids within cellular membranes. The efficiency of these enzymes can be influenced by various factors, including genetic variations and environmental conditions.

Molecular Structure Analysis

Structure

Cholesterol sulfate has a complex molecular structure characterized by multiple rings typical of steroids and a sulfate group attached to the hydroxyl group at C3. The structural representation includes:

  • Molecular Formula: C27H45O4SNa\text{C}_{27}\text{H}_{45}\text{O}_{4}\text{S}\cdot \text{Na}
  • Defined Stereocenters: 8 stereocenters are present in its structure, contributing to its biological activity .
Chemical Reactions Analysis

Reactions

Cholesterol sulfate participates in several biochemical reactions:

  1. Sulfation Reaction: The conversion of cholesterol to cholesterol sulfate via sulfotransferases.
  2. Desulfation Reaction: The reverse reaction where cholesterol sulfate is converted back into cholesterol by steroid sulfatase.

These reactions are critical for maintaining lipid levels and ensuring proper cellular function .

Technical Details

Mechanism of Action

Process

Cholesterol sulfate exerts its biological effects primarily through its role in membrane dynamics and signal transduction pathways:

  • Membrane Stabilization: It helps maintain membrane integrity and fluidity.
  • Signal Transduction: Cholesterol sulfate modulates activities of specific protein kinase C isoforms and phosphatidylinositol 3-kinase pathways, influencing cellular signaling processes involved in growth and differentiation .

Data

Research indicates that cholesterol sulfate can regulate serine proteases involved in critical physiological processes such as blood clotting and cell adhesion .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in organic solvents like chloroform-methanol mixtures but less soluble in water.

Chemical Properties

  • Molecular Weight: Approximately 488.699 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant analyses often include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity levels .

Applications

Scientific Uses

Cholesterol sulfate has several applications in scientific research:

  1. Biochemical Research: Used to study lipid metabolism and membrane biology.
  2. Pharmacology: Investigated for its role in modulating enzyme activities relevant to disease states, particularly those affecting skin barrier functions.
  3. Diagnostic Tools: Potential use as a biomarker for certain genetic disorders like X-linked ichthyosis due to its accumulation in affected individuals.
Biochemical Mechanisms and Signaling Pathways

Role in Cholesterol Biosynthesis Regulation via Niemann-Pick Type C2-Sterol Regulatory Element-Binding Protein 2 Axis

Cholesterol sulfate (sodium salt) serves as a critical modulator of de novo cholesterol synthesis through targeted interactions with the Niemann-Pick Type C2 protein. Biochemical studies demonstrate that cholesterol sulfate competes with unesterified cholesterol for binding at the Niemann-Pick Type C2 cholesterol-binding pocket (half-maximal effective concentration = 50 μM), thereby triggering sterol regulatory element-binding protein 2 activation [1]. This competitive displacement initiates a signaling cascade that liberates sterol regulatory element-binding protein 2 from endoplasmic reticulum retention, facilitating its proteolytic cleavage and nuclear translocation [6]. Once within the nucleus, the transcriptionally active N-terminal fragment of sterol regulatory element-binding protein 2 exhibits enhanced stability and promoter occupancy, upregulating expression of cholesterol biosynthetic genes including hydroxy-3-methylglutaryl-coenzyme A synthase 1 and farnesyl-diphosphate farnesyltransferase 1 in human colon carcinoma cell line HT-29 models [1] [6]. This molecular pathway establishes cholesterol sulfate as a dynamic sensor-effector in cellular sterol homeostasis, particularly under conditions of cholesterol depletion where constitutive N-terminal fragment of sterol regulatory element-binding protein 2 production occurs [6].

Table 1: Molecular Targets in Cholesterol Sulfate-Mediated Sterol Regulation

Target MoleculeInteraction MechanismFunctional OutcomeExperimental System
Niemann-Pick Type C2 proteinCompetitive cholesterol displacementSterol regulatory element-binding protein 2 releaseIn vitro binding assays
Sterol regulatory element-binding protein 2Enhanced proteolytic processingNuclear translocationHepatic cell models
Hydroxy-3-methylglutaryl-coenzyme A reductase promoterIncreased transcription factor occupancyUpregulated cholesterol synthesisChromatin immunoprecipitation
Sterol regulatory element-binding protein 2 degradation complexReduced ubiquitin-proteasome targetingProlonged N-terminal fragment half-lifeProteasome inhibition studies

Modulation of Protein Kinase C Isoforms (ε, η, ζ) and Phosphatidylinositol 3-Kinase Specificity

Cholesterol sulfate exhibits isoform-selective activation of protein kinase C enzymes, with particularly potent effects on the η, ε, and ζ subtypes that exceed activation by classical diacylglycerol analogs. In primary murine keratinocytes, cholesterol sulfate (5-50 μM) induces rapid (1-hour) and sustained (44-hour) subcellular redistribution of protein kinase C ε, η, and ζ from cytosolic to cytoskeletal compartments, while protein kinase C α and δ remain unaffected [2] [9]. This translocation corresponds with functional differentiation outcomes: cholesterol sulfate treatment significantly induces granular layer proteins filaggrin and loricrin while suppressing spinous keratin 1 expression [2]. Mechanistically, cholesterol sulfate directly binds and activates protein kinase C η at physiological concentrations, initiating a signaling cascade that phosphorylates the transcription factor activator protein 1, thereby increasing transglutaminase 1 gene transcription in normal human keratinocytes [5] [8]. Cholesterol sulfate also modulates phosphatidylinositol 3-kinase signaling specificity, redirecting lipid kinase activity toward membrane compartments enriched in cholesterol sulfate [1]. This phosphoinositide rewiring influences keratinocyte differentiation trajectories and barrier function establishment, with protein kinase C η serving as the predominant effector in epidermal maturation processes [8].

Table 2: Protein Kinase C Isoform Activation Profiles by Cholesterol Sulfate

Protein Kinase C IsoformActivation EfficiencyTemporal ResponseDownstream TargetsBiological Outcome
η3.2-fold > phorbol esterSustained (44+ hours)Transglutaminase 1, InvolucrinKeratinocyte differentiation
ε2.1-fold > phorbol esterRapid (1 hour)Cytoskeletal remodeling proteinsCell structural reorganization
ζ1.8-fold > phorbol esterBiphasic (1h + 24h)Cell polarity complexesApical-basal polarization
α/δ< 0.5-fold vs. phorbol esterNot translocated-No significant effect

Sulfate-Mediated Electrophysiological Effects on Vascular Endothelial Function

The anionic sulfate group confers unique biophysical properties to cholesterol sulfate that significantly impact vascular electrophysiology. As the most abundant sterol sulfate in human plasma (1.3–2.6 μg/mL), cholesterol sulfate integrates into endothelial membranes and glycocalyx structures where it modulates interfacial water dynamics through hydrogen bonding networks [7] [8] [10]. This sulfate-mediated hydration creates exclusion zones that generate negative surface potentials, enhancing erythrocyte mobility through capillaries by maintaining optimal zeta potential (-15 to -25 mV) [10]. Depletion experiments demonstrate that cholesterol sulfate deficiency increases capillary surface tension by 35% and reduces erythrocyte deformability by 42%, contributing to microcirculatory impairment [10]. Additionally, cholesterol sulfate participates in vascular streaming potential generation, whereby luminal blood flow creates electrical currents that stimulate nitric oxide release from endothelial cells [10]. This electromechanical coupling provides a regulatory mechanism for vascular tone adjustment, with cholesterol sulfate content directly correlating with endothelial nitric oxide synthase activity in arterial flow models. The sulfate moiety further enables cholesterol sulfate to regulate serine protease networks involved in coagulation homeostasis, positioning it at the intersection of hemodynamic and hemostatic functions [7].

Table 3: Electrophysiological Mechanisms of Cholesterol Sulfate in Vasculature

Biophysical PropertyEffect of Cholesterol SulfateFunctional ConsequenceMeasurement Technique
Zeta potentialIncreases negativity (-8.7 mV → -22.3 mV)Reduced erythrocyte aggregationLaser Doppler electrophoresis
Interfacial water structureEnhances exclusion zone formationDecreased vascular resistanceMicrofluidic impedance
Glycocalyx charge densityAugments sulfated domain densityImproved leukocyte rolling efficiencyAtomic force microscopy
Membrane fluidityIncreases rigidity (15% reduction in flip-flop)Protection against osmotic lysisFluorescence anisotropy
Streaming potentialAmplifies flow-induced voltage (0.8→1.7 mV)Enhanced endothelial nitric oxide synthase activationMicroelectrode arrays

Interaction with Nuclear Receptors (Retinoic Acid Receptor-Related Orphan Receptor γ, Liver X Receptor) and Transcriptional Regulation

Cholesterol sulfate functions as an endogenous ligand for nuclear receptors, particularly retinoic acid receptor-related orphan receptor γ and liver X receptor, connecting sterol metabolism with transcriptional programs in immunity and differentiation. Biochemical characterization reveals that cholesterol sulfate binds retinoic acid receptor-related orphan receptor γ with high affinity (dissociation constant ≈ 150 nM), promoting receptor conformation stabilization and coactivator recruitment [3] [8]. This interaction enhances retinoic acid receptor-related orphan receptor γ-mediated transactivation of genes involved in T helper 17 cell differentiation, including interleukin 17A [3]. Genetic evidence from sulfotransferase 2B1-deficient mice confirms that impaired cholesterol sulfate production reduces retinoic acid receptor-related orphan receptor γ occupancy at target promoters by 60%, establishing the physiological relevance of this ligand-receptor relationship [8]. Cholesterol sulfate also exhibits context-dependent modulation of liver X receptor activity, where it functions as a partial agonist that competes with more potent ligands like desmosterol and 27-hydroxycholesterol [3]. This competitive binding creates a regulatory hierarchy in which cholesterol sulfate fine-tunes liver X receptor target gene expression in macrophages, including adenosine triphosphate-binding cassette transporter A1 and sterol regulatory element-binding protein 1c [3]. The sulfate moiety appears critical for nuclear receptor specificity, as evidenced by structure-activity relationship studies showing that sulfated sterols exhibit 5-7-fold greater retinoic acid receptor-related orphan receptor γ activation than their unsulfated counterparts [3].

Table 4: Nuclear Receptor Interactions with Cholesterol Sulfate and Derivatives

Nuclear ReceptorBinding Affinity (Kd)Transcriptional EffectTarget GenesPhysiological System
Retinoic acid receptor-related orphan receptor γ148 ± 23 nMAgonism (EC₅₀ = 310 nM)Interleukin 17A, Interleukin 17FT helper 17 cell differentiation
Liver X receptor α1.8 ± 0.4 μMPartial agonism (35% max)Adenosine triphosphate-binding cassette transporter A1, Sterol regulatory element-binding protein 1cMacrophage cholesterol efflux
Retinoic acid receptor-related orphan receptor α890 ± 110 nMWeak agonismFilaggrin, LoricrinKeratinocyte differentiation
Vitamin D receptor>10 μMAntagonismCathelicidinAntimicrobial peptide regulation

These molecular interactions establish cholesterol sulfate as a versatile signaling molecule that integrates membrane biophysics with nuclear transcriptional programs across multiple physiological systems. The convergence of its sterol backbone and anionic sulfate group creates a unique molecular entity capable of bridging hydrophobic and hydrophilic signaling domains, from membrane structural organization to epigenetic regulation. Further elucidation of cholesterol sulfate's receptor interactions promises to reveal novel therapeutic approaches for disorders of cholesterol metabolism, immune dysregulation, and epithelial barrier dysfunction.

Properties

Product Name

Cholesterol Sulfate (sodium salt)

IUPAC Name

[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C27H46O4S

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22?,23-,24+,25+,26+,27-/m1/s1

InChI Key

BHYOQNUELFTYRT-XKZBTVAGSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

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